Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
. This compound is characterized by its unique structure, which combines a cyclohexyl group, an ethyl chain, and a sulfonyl amine group attached to a methoxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the sulfonyl chloride intermediate. This intermediate is then reacted with an amine to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the cyclohexyl and ethyl groups provide hydrophobic interactions that enhance binding affinity. This compound may also modulate specific pathways by inhibiting or activating key enzymes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}methylamine
- Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Uniqueness
Cyclohexylethyl{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}amine stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-19(16-9-7-6-8-10-16)23(20,21)18-13-15(14(2)3)11-12-17(18)22-4/h11-14,16H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWSJGMQFSIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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